molecular formula C13H9ClN4OS B11972497 4-((3-Chlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol

4-((3-Chlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11972497
M. Wt: 304.76 g/mol
InChI Key: QIHKXJMAMVEEJC-OVCLIPMQSA-N
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Description

4-((3-Chlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, a furyl group, and a chlorobenzylidene moiety, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-chlorobenzaldehyde with 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((3-Chlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((3-Chlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific chemical functionalities.

Mechanism of Action

The mechanism of action of 4-((3-Chlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-Fluorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
  • 4-((3-Bromobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-((3-Chlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the chlorobenzylidene moiety, which imparts distinct chemical reactivity and biological activity compared to its fluorinated or brominated analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

Properties

Molecular Formula

C13H9ClN4OS

Molecular Weight

304.76 g/mol

IUPAC Name

4-[(E)-(3-chlorophenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H9ClN4OS/c14-10-4-1-3-9(7-10)8-15-18-12(16-17-13(18)20)11-5-2-6-19-11/h1-8H,(H,17,20)/b15-8+

InChI Key

QIHKXJMAMVEEJC-OVCLIPMQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=N/N2C(=NNC2=S)C3=CC=CO3

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NN2C(=NNC2=S)C3=CC=CO3

solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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